molecular formula C3H6N2O B142035 2-Imidazolidone CAS No. 120-93-4

2-Imidazolidone

Cat. No.: B142035
CAS No.: 120-93-4
M. Wt: 86.09 g/mol
InChI Key: YAMHXTCMCPHKLN-UHFFFAOYSA-N
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Description

2-Imidazolidone is a five-membered heterocyclic compound containing two non-adjacent nitrogen atoms and a carbonyl group. It is structurally related to imidazolidine and features a saturated C3N2 nucleus with a urea or amide functional group in the 2 or 4 positions. 2-Imidazolidones are cyclic derivatives of urea and are known for their diverse applications in pharmaceuticals, agriculture, and industrial processes .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Antibiotic Synthesis
2-Imidazolidone serves as an important intermediate in the synthesis of several antibiotics, including Mezlocillin and Azlocillin. These antibiotics are critical in treating bacterial infections and are part of the penicillin family. The compound has also been explored as an intermediate for third-generation penicillins and anti-schistosomiasis drugs .

Chiral Auxiliary in Asymmetric Synthesis
Recent studies have demonstrated the use of this compound as a chiral auxiliary in asymmetric synthesis. For example, non-cross-linked polystyrene-supported 2-imidazolidinone exhibited excellent diastereocontrol in the synthesis of chiral carboxylic acids . This application is significant for producing pharmaceuticals with specific stereochemistry.

Topical Skin Applications
1-(2-Hydroxyethyl)-2-imidazolidinone has been studied for its potential to improve skin barrier function by inhibiting heparanase and matrix metalloproteinase-9 (MMP-9). This compound demonstrated efficacy in reducing transepidermal water loss and enhancing hydration in sun-exposed skin .

Agricultural Applications

Pesticides and Herbicides
In the agricultural sector, this compound is utilized as a precursor for developing various pesticides and herbicides. It has been linked to the synthesis of plant growth regulators and fungicides . The compound's structure allows it to interact with biological systems effectively, making it suitable for agricultural applications.

Industrial Applications

Textile Industry
this compound is employed as a de-aldehyde agent and anti-crease agent in textile processing. Its ability to react with formaldehyde makes it valuable for improving fabric properties and reducing harmful emissions during production .

Coatings and Paints
In coatings and paint formulations, this compound acts as a crosslinking agent that enhances durability and performance. It helps in formaldehyde absorption, thus contributing to safer environmental practices in the industry .

Ink Formulations
The compound is also used as an additive in inkjet printer inks. It aids in pigment dispersion, lubricates channels to prevent clogging, and improves color contrast, thereby enhancing print quality .

Chemical Synthesis

This compound is a key reactant in various synthetic pathways:

  • Synthesis of Chiral Microporous Materials: It can be used to create chiral microporous materials from achiral precursors.
  • Aryl and Heteroaryl N-Acylureas: The compound participates in microwave-assisted palladium-catalyzed carbonylation reactions to produce these compounds .
  • Functionalization of Graphene: Deep eutectic solvents containing this compound have been explored for functionalizing graphene, which can be applied in drug delivery systems and nanocomposites .

Table 1: Summary of Applications of this compound

Application AreaSpecific UseExample Products
PharmaceuticalsAntibiotic synthesisMezlocillin, Azlocillin
Chiral auxiliaryChiral carboxylic acids
Skin barrier improvement1-(2-Hydroxyethyl)-2-imidazolidinone
AgriculturePesticides and herbicidesPlant growth regulators
IndustryTextile processingAnti-crease agents
Coatings and paintsCrosslinking agents
Ink formulationsInkjet printer inks
Chemical SynthesisChiral microporous materialsVarious chiral materials
Aryl and heteroaryl N-acylureasN/A
Graphene functionalizationFunctionalized graphene

Case Study 1: Use of this compound in Antibiotic Development

Research has shown that modifying the structure of this compound can lead to the development of new antibiotics with enhanced efficacy against resistant strains of bacteria. Studies involving its derivatives have demonstrated promising results in preclinical trials.

Case Study 2: Environmental Impact Reduction

The application of this compound as a de-aldehyde agent in textile manufacturing has led to significant reductions in formaldehyde emissions. This not only improves worker safety but also enhances the environmental sustainability of textile production processes.

Mechanism of Action

Comparison with Similar Compounds

2-Imidazolidone is unique compared to other similar compounds due to its specific structural features and applications:

Biological Activity

2-Imidazolidone, a member of the imidazolidinone family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its antiviral, anticancer, and synthetic utility, supported by recent research findings and case studies.

1. Antiviral Activity

Research has demonstrated that this compound derivatives exhibit potent antiviral properties against various viruses. Notably:

  • HIV : Imidazolidinones have been shown to inhibit HIV aspartic protease activity and act as CCR5 co-receptor antagonists. Preclinical studies indicate that these compounds can effectively target drug-resistant strains of HIV, minimizing side effects associated with traditional therapies .
  • Hepatitis C Virus (HCV) : Certain derivatives inhibit the NS3 serine protease of HCV, showcasing potential for therapeutic applications in treating hepatitis infections .
  • Dengue Virus : Compounds within this class also demonstrate activity against dengue virus by inhibiting the NS2B-NS3 protease, indicating a broad spectrum of antiviral efficacy .
  • Enterovirus : Pyridyl-imidazolidinones specifically target the capsid protein VP1 of human enterovirus 71 (EV71), preventing viral adsorption and RNA uncoating .

2. Anticancer Activity

The potential of this compound derivatives as anticancer agents has been explored extensively:

  • Mechanisms of Action : Imidazolidinones have been found to induce apoptosis in cancer cells through various pathways. They can modulate cell cycle progression and inhibit key signaling pathways involved in tumor growth .
  • Case Studies : In vitro studies on imidazolidinone analogues of 2-aminochromones revealed significant cytotoxic effects against several cancer cell lines, suggesting their promise as lead compounds for further development .

3. Synthetic Applications

In addition to their biological activities, this compound serves as a valuable chiral auxiliary in asymmetric synthesis:

  • Chiral Auxiliaries : Research has reported the successful use of NCPS-supported 2-imidazolidinone chiral auxiliaries in asymmetric alkylation reactions, achieving high diastereoselectivity (>99% de) without complex strategies . This highlights its utility in synthesizing chiral compounds relevant to pharmaceuticals.

4. Summary of Key Findings

The following table summarizes the biological activities and applications of this compound:

Activity Target Mechanism References
AntiviralHIVInhibition of aspartic protease
HCVInhibition of NS3 serine protease
DengueInhibition of NS2B-NS3 protease
EnterovirusTargeting capsid protein VP1
AnticancerVarious cancer cell linesInduction of apoptosis, modulation of signaling
SynthesisChiral compoundsAsymmetric alkylation with high selectivity

5. Conclusion

The biological activity of this compound is multifaceted, encompassing significant antiviral and anticancer properties along with its utility as a chiral auxiliary in synthetic chemistry. Ongoing research continues to explore its potential applications in drug development, particularly in addressing viral infections and cancer therapy. Future studies are warranted to fully elucidate its mechanisms and enhance its therapeutic efficacy across various applications.

Chemical Reactions Analysis

CeO₂-Catalyzed Cyclization from Ethylenediamine Carbamate

CeO₂ nanoparticles (20 nm) enable direct synthesis from ethylenediamine carbamate (EDA-CA) under solvent-controlled conditions:

Optimized Reaction Conditions:

  • Catalyst: CeO₂ (2.0 mmol)

  • Solvent: 2-Propanol (15 mL)

  • Temperature: 413 K

  • Atmosphere: Ar (1 MPa)

  • Yield: 83%

Solvent Effect Analysis:

SolventConversion (%)Selectivity (%)Byproduct Formation
2-Propanol8097<10% linear urea
Ethanol628522% ethyl carbamate
Water510100% EDA decomposition

The superior performance of 2-propanol derives from its dual role as solvent and decomposition inhibitor for EDA-CA .

Lewis Acid-Mediated Nenitzescu Reaction

BF₃·OEt₂ promotes unexpected rearrangement in quinone-enaminoester reactions, yielding 2-imidazolidinone benzofurans:

Optimized Protocol:

  • React 1,2-diaminoethane + DEAD (diethyl acetylenedicarboxylate) → Piperazinone enaminoester

  • Treat with 1,4-benzoquinone (2 eq) and BF₃·OEt₂ (1.2 eq) in CH₂Cl₂

  • Isolate product via column chromatography (hexane/EtOAc 3:1)

  • Yield: 68-82% (14 derivatives synthesized)

The mechanism involves:

  • Michael addition to quinone

  • Cyclization with concurrent imidazolidinone ring formation

  • Aromatization through proton transfer

Transition Metal-Catalyzed Hydroamination

AgOTf enables stereocontrolled synthesis via propargylic urea cyclization:

Representative Reaction:

text
RC≡C-CH₂-NHCONHR' AgOTf (5 mol%) DCE, 80°C, 12 h → (Z)-imidazolidin-2-one (90% yield, dr >20:1)

Catalyst Comparison:

CatalystCyclization ModeAlkene Geometry
AuCl₃O-CyclizationMixture
AgOTfN-CyclizationZ-Selective

The chemoselectivity arises from Pearson HSAB interactions - soft Ag⁺ coordinates alkynes, favoring trans-amidometallation .

CO₂ Pressure Effects in Cyclization Reactions

CeO₂-catalyzed systems show inverse correlation between CO₂ pressure and reaction rate:

CO₂ Pressure (MPa)Reaction Rate (mmol·h⁻¹·g⁻¹)
0 (Ar)0.47
10.31
30.18

CO₂ competes with EDA-CA for adsorption on CeO₂ active sites, reducing carbamate activation efficiency .

This comprehensive analysis demonstrates 2-imidazolidinone's versatility in modern synthetic chemistry, with catalyst design and reaction engineering enabling precise control over product distribution and reaction efficiency. The developed methodologies offer sustainable routes to pharmaceutical intermediates and functional materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-imidazolidone, and how can researchers optimize reaction yields?

  • Methodological Answer : this compound is primarily synthesized via condensation of ethylenediamine with carbonyl-containing reagents. A high-yield route (91%) involves reacting ethylenediamine with dimethyl carbonate under controlled temperature (60–80°C) and catalytic conditions . Lower-yield methods (e.g., 49% via direct urea cyclization) highlight the need for optimization through solvent selection (e.g., ethanol vs. water) and catalyst screening (e.g., acidic or basic conditions) . Researchers should prioritize purity validation using elemental analysis and spectroscopic techniques (¹H/¹³C NMR) to confirm product identity .

Q. How should this compound be characterized to ensure structural fidelity in academic research?

  • Methodological Answer : Key characterization steps include:

  • Melting point analysis : 129–132°C (deviations may indicate impurities) .
  • Spectroscopy : ¹H NMR (δ ~3.3 ppm for methylene protons adjacent to carbonyl) and FTIR (strong C=O stretch ~1680 cm⁻¹) .
  • Chromatography : HPLC or GC-MS to assess purity (>99%) and detect byproducts like unreacted ethylenediamine .
  • Elemental analysis : Theoretical C: 40.91%, H: 6.82%, N: 31.81% (C₃H₆N₂O) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Storage : In airtight containers, away from oxidizing agents and moisture, at room temperature .
  • Exposure control : Use fume hoods for powder handling; wear nitrile gloves and safety goggles .
  • Emergency measures : Immediate rinsing with water for skin/eye contact; consult SDS Section 1.3 for region-specific emergency numbers .

Advanced Research Questions

Q. How do metal-ligand coordination dynamics in this compound complexes influence energetic material performance?

  • Methodological Answer : this compound (2-IMTO) forms 0D-structured energetic coordination compounds (ECCs) with transition metals. For example:

  • Cu(2-IMTO)₄(ClO₄)₂ (ECCs-1): Ligand-to-ClO₄⁻ ratio of 2:1 enhances hydrogen bonding, reducing sensitivity while maintaining detonation velocity .
  • Co(2-IMTO)₆(ClO₄)₂ (ECCs-2): Higher ligand density increases thermal stability (TGA decomposition >250°C) but may compromise energy density .
  • Experimental design : Vary metal ions (Cu²⁺ vs. Co²⁺) and ligand ratios during synthesis, then evaluate sensitivity via impact/friction tests and DSC .

Q. What strategies resolve contradictions in reported hydrogen-bonding effects of this compound in supramolecular systems?

  • Methodological Answer : Discrepancies arise from solvent polarity and crystallization conditions. For reproducible results:

  • Solvent screening : Use low-polarity solvents (e.g., ethyl acetate) to favor intramolecular H-bonding, vs. polar solvents (e.g., DMSO) that disrupt networks .
  • Single-crystal XRD : Compare lattice parameters (e.g., ECCs-1 vs. ECCs-2) to quantify H-bond density .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict H-bond strengths and validate experimental trends .

Q. How can researchers address inconsistencies in this compound’s spectral data across studies?

  • Methodological Answer :

  • Standardization : Calibrate instruments using certified reference materials (e.g., AccuStandard P-1224N) .
  • Deuterated solvents : Use D₂O or DMSO-d₆ to avoid solvent interference in NMR .
  • Collaborative validation : Share raw spectral data via repositories (e.g., Zenodo) for cross-lab verification .

Q. Methodological Guidelines

  • Experimental reporting : Follow Beilstein Journal guidelines:
    • Include detailed synthetic procedures (solvents, catalysts, yields) in the main text or supplementary data .
    • For new derivatives, provide FTIR, NMR, and elemental analysis in tabular format .
  • Data interpretation :
    • Use statistical tools (e.g., ANOVA) to assess yield variations across synthetic batches .
    • Cross-reference melting points and spectral data with prior studies to identify anomalies .

Properties

IUPAC Name

imidazolidin-2-one
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InChI

InChI=1S/C3H6N2O/c6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6)
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InChI Key

YAMHXTCMCPHKLN-UHFFFAOYSA-N
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Canonical SMILES

C1CNC(=O)N1
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Molecular Formula

C3H6N2O
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DSSTOX Substance ID

DTXSID0020602
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Molecular Weight

86.09 g/mol
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Physical Description

Liquid; Liquid, Other Solid, White odorless solid; [Hawley] Light yellow crystals; [Aldrich MSDS]
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Solubility

VERY SOL IN WATER & IN HOT ALC; DIFFICULTLY SOL IN ETHER, SLIGHTLY SOL IN CHLOROFORM
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Color/Form

NEEDLES FROM CHLOROFORM, WHITE LUMPY POWDER

CAS No.

120-93-4
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Melting Point

131 °C
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Retrosynthesis Analysis

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